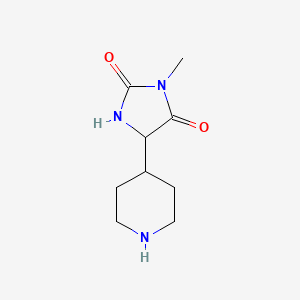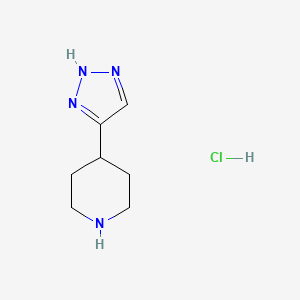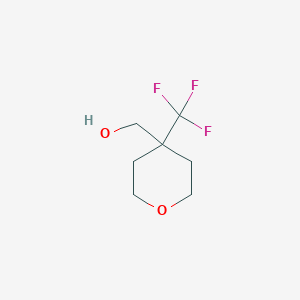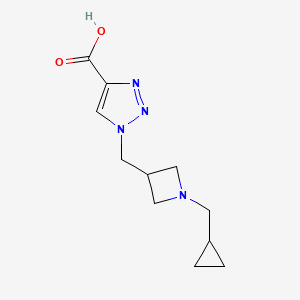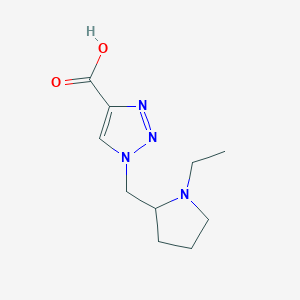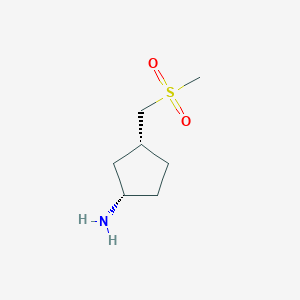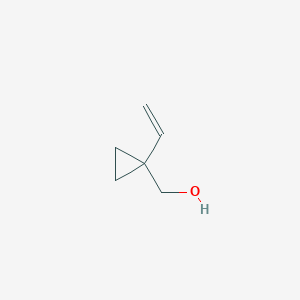
(1-Vinylcyclopropyl)méthanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methanol, which is a similar compound, has been extensively studied. It can be produced from either CO or CO2, with the reverse water–gas shift reaction (rWGSR) also occurring . The process involves electrolysis technologies and catalyst developments .Molecular Structure Analysis
The molecular structure of methanol, a similar compound, is CH3OH . Methanol is counted as a primary alcohol even though there are no alkyl groups attached to the -OH carbon atom .Chemical Reactions Analysis
Methanol can be produced via CO2 hydrogenation, a competitive process that requires optimal operating conditions for minimum production cost . The process involves a response surface methodology (RSM) in optimization .Physical and Chemical Properties Analysis
The vapor density and equilibrium of methanol, a similar compound, show marked differences. Gasoline vapor is heavier than air, while methanol vapor is near neutral in buoyancy . Gasoline has an equilibrium true vapor pressure (TVP) two to three times greater than that of methanol .Applications De Recherche Scientifique
Synthèse du Méthanol à partir de Gaz de Synthèse
(1-Vinylcyclopropyl)méthanol: peut être utilisé comme intermédiaire dans la synthèse catalytique du méthanol à partir de gaz de synthèse. Ce procédé est important dans la conversion des déchets organiques non triés, y compris tous les déchets plastiques, en méthanol, qui sert de matière première principale dans l'industrie chimique du C1. Le méthanol synthétisé de cette manière a de larges applications dans la synthèse chimique de l'économie circulaire .
Synthèse Organique de Dérivés du Cyclobutane
Le composé est utilisé en synthèse organique pour créer de nouvelles classes de dérivés du cyclobutane. Ces dérivés sont importants en raison de leur présence dans de nombreuses molécules naturelles et biologiquement actives. La synthèse stéréosélective de ces composés est cruciale pour le développement de produits pharmaceutiques et de produits naturels complexes .
Méthylation des Anilines
Dans le domaine de la chimie organique, This compound est impliqué dans la méthylation des anilines avec du méthanol. Ceci est facilité par des complexes de ruthénium cyclometallés et est une étape clé dans la production de N-méthylanilines, qui sont des intermédiaires précieux dans les produits pharmaceutiques et les agrochimiques .
Additif Carburant pour une Énergie Propre
Le méthanol dérivé de This compound peut être utilisé comme additif propre à l'essence en raison de sa valeur d'indice d'octane élevé et de ses bonnes propriétés antidétonantes. Il contribue à une combustion plus complète par rapport aux combustibles traditionnels à base de pétrole, ce qui en fait un carburant liquide propre et efficace pour les véhicules .
Matière Première pour les Piles à Combustible
Le méthanol produit peut également servir de matière première haute puissance pour les piles à combustible. L'efficacité thermique effective du méthanol pur est presque 30 % supérieure à celle de l'essence, ce qui en fait une source d'énergie alternative prometteuse pour diverses applications .
Synthèse Chimique du Carbonate de Diméthyle
This compound: est un précurseur dans la synthèse chimique du carbonate de diméthyle via le procédé Méthanol-à-carbonate de diméthyle (MTC). Le carbonate de diméthyle est un solvant et un réactif écologiquement responsable qui trouve des applications dans la production de polycarbonate et comme additif carburant .
Mécanisme D'action
Target of Action
The primary target of (1-Vinylcyclopropyl)methanol is the synthesis of alkylidenecyclopropanes . Alkylidenecyclopropanes are versatile three-carbon synthons that are used in a variety of metal-catalyzed cycloaddition reactions .
Mode of Action
(1-Vinylcyclopropyl)methanol interacts with its targets through a series of chemical reactions. It provides the corresponding (1-(5-aryltetrahydrofuran-3-yl)cyclobutyl)amides under certain conditions . This is achieved through a sequential Prins/Wagner/Ritter process .
Biochemical Pathways
The biochemical pathway involved in the action of (1-Vinylcyclopropyl)methanol is distinct from native cyclic methanol utilization pathways, such as the ribulose monophosphate cycle. The linear pathway requires no formaldehyde acceptor and only consists of two enzymatic reactions: oxidation of methanol into formaldehyde by methanol dehydrogenase and carboligation of formaldehyde into dihydroxyacetone by formolase .
Result of Action
The result of the action of (1-Vinylcyclopropyl)methanol is the production of (1-(5-aryltetrahydrofuran-3-yl)cyclobutyl)amides . This is the first report on the synthesis of oxabicycles through a sequential Prins/Wagner/Ritter process . The cyclobutane ring, a product of this process, is a structural motif in many natural and biologically active molecules .
Action Environment
The action, efficacy, and stability of (1-Vinylcyclopropyl)methanol can be influenced by various environmental factors. It’s worth noting that the synthesis of (1-Vinylcyclopropyl)methanol and its subsequent reactions often require specific conditions, such as certain temperatures or the presence of other chemical agents .
Orientations Futures
The conversion of methane and CO2 to methanol has been extensively studied and is seen as a promising step towards a sustainable, clean-energy future . The use of nanomaterials and metal-organic frameworks in the catalytic conversion of methane to methanol represents a recent advancement in this field .
Analyse Biochimique
Biochemical Properties
(1-Vinylcyclopropyl)methanol plays a significant role in biochemical reactions due to its reactive vinyl and hydroxyl groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo oxidation reactions catalyzed by alcohol dehydrogenases, converting it into corresponding aldehydes or ketones. Additionally, (1-Vinylcyclopropyl)methanol can participate in esterification reactions with fatty acids, facilitated by esterases, forming esters that are crucial in lipid metabolism . These interactions highlight the compound’s versatility in biochemical pathways.
Cellular Effects
The effects of (1-Vinylcyclopropyl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-Vinylcyclopropyl)methanol can affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s redox state . It also impacts cellular metabolism by serving as a substrate for metabolic enzymes, influencing the flux of metabolites through various pathways. These effects underscore the compound’s potential in regulating cellular homeostasis.
Molecular Mechanism
At the molecular level, (1-Vinylcyclopropyl)methanol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can act as a competitive inhibitor for alcohol dehydrogenases, preventing the oxidation of other alcohol substrates . Additionally, (1-Vinylcyclopropyl)methanol can induce conformational changes in proteins, affecting their stability and function. These molecular interactions are crucial for understanding the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of (1-Vinylcyclopropyl)methanol in laboratory settings are essential for its application in biochemical studies. Over time, the compound may undergo oxidation or polymerization, leading to changes in its chemical properties . Long-term studies have shown that (1-Vinylcyclopropyl)methanol can affect cellular function by altering the expression of stress response genes and proteins. These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of (1-Vinylcyclopropyl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, (1-Vinylcyclopropyl)methanol can be toxic, leading to adverse effects such as liver damage and neurotoxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
(1-Vinylcyclopropyl)methanol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and NADH . These metabolic interactions highlight the compound’s role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of (1-Vinylcyclopropyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within cells . Once inside the cell, (1-Vinylcyclopropyl)methanol can bind to intracellular proteins, affecting its localization and accumulation. These transport mechanisms are essential for understanding the compound’s bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of (1-Vinylcyclopropyl)methanol is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or binding to targeting signals . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of (1-Vinylcyclopropyl)methanol is essential for elucidating its role in cellular processes.
Propriétés
IUPAC Name |
(1-ethenylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6(5-7)3-4-6/h2,7H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSBJCBSBDRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


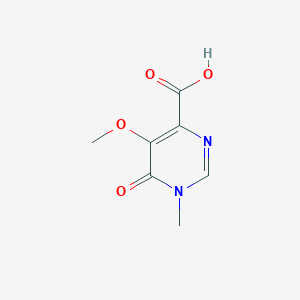


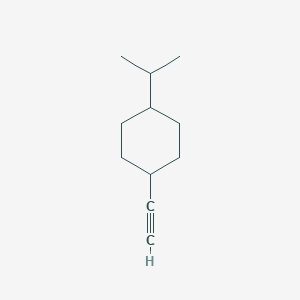
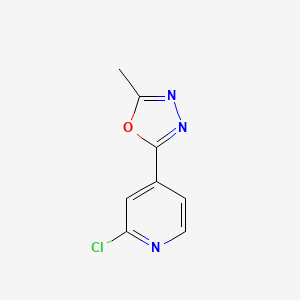
![7-Oxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1480452.png)

![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
